TBI-166

Beschreibung

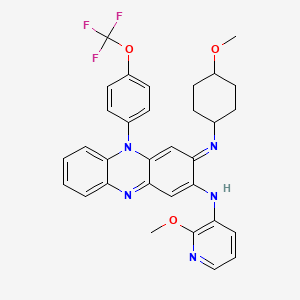

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1353734-12-9 |

|---|---|

Molekularformel |

C32H30F3N5O3 |

Molekulargewicht |

589.6 g/mol |

IUPAC-Name |

3-(4-methoxycyclohexyl)imino-N-(2-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]phenazin-2-amine |

InChI |

InChI=1S/C32H30F3N5O3/c1-41-22-13-9-20(10-14-22)37-27-19-30-28(18-26(27)39-25-7-5-17-36-31(25)42-2)38-24-6-3-4-8-29(24)40(30)21-11-15-23(16-12-21)43-32(33,34)35/h3-8,11-12,15-20,22,39H,9-10,13-14H2,1-2H3 |

InChI-Schlüssel |

GUSGYHIQYWRCQO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)OC(F)(F)F)C=C2NC6=C(N=CC=C6)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TBI-166: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TBI-166 is a next-generation riminophenazine analog poised to become a critical component in the fight against tuberculosis, including multidrug-resistant strains. Exhibiting potent bactericidal activity against Mycobacterium tuberculosis (M.tb), this compound offers a promising efficacy profile, potentially with reduced skin pigmentation compared to its predecessor, clofazimine. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antimycobacterial effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary mechanism of action is multifactorial, centering on the disruption of the mycobacterial electron transport chain, leading to a cascade of downstream effects including the generation of reactive oxygen species (ROS) and depletion of cellular ATP.

Core Mechanism of Action: A Two-Pronged Assault

The bactericidal activity of this compound, like other riminophenazines, is not attributed to a single target but rather to a cascade of events initiated at the mycobacterial cell membrane. The core mechanism involves a two-pronged assault on the pathogen's respiratory chain and energy metabolism.

Disruption of the Electron Transport Chain and Redox Cycling

This compound is believed to interfere with the electron transport chain (ETC) of M. tuberculosis. The proposed mechanism involves the reduction of this compound by the type II NADH dehydrogenase (NDH-2). This reduced form of this compound is then auto-oxidized by molecular oxygen, creating a futile redox cycle. This process shunts electrons away from the main ETC, disrupting the proton motive force and, consequently, ATP synthesis.

Generation of Reactive Oxygen Species (ROS)

A direct consequence of the redox cycling of this compound is the production of superoxide radicals (O₂⁻), which can be further converted to other more potent reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This surge in intracellular ROS induces significant oxidative stress, damaging essential biomolecules such as lipids, proteins, and DNA, ultimately contributing to bacterial cell death. Evidence suggests a synergistic effect where the combination of this compound with other agents like bedaquiline significantly increases ROS content in M. tuberculosis[1].

Depletion of Cellular ATP

The interference with the ETC and the uncoupling of oxidative phosphorylation lead to a significant reduction in the intracellular ATP levels. ATP is the primary energy currency of the cell, and its depletion cripples essential cellular processes, leading to bacteriostasis and eventual cell death. Studies have shown that the combination of this compound and bedaquiline leads to a significant decrease in ATP content in mycobacteria[1].

References

TBI-166: A Technical Guide to its Discovery and Development as a Novel Anti-Tuberculosis Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBI-166, also known as Pyrifazimine, is a novel riminophenazine analog developed as a next-generation anti-tuberculosis (TB) agent. Engineered to mitigate the significant skin discoloration associated with the parent compound clofazimine, this compound has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various models. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of TB drug development.

Introduction: The Need for Novel Anti-TB Agents

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. Clofazimine, a riminophenazine antibiotic, has been repurposed for the treatment of MDR-TB; however, its utility is often limited by its propensity to cause significant skin pigmentation, leading to poor patient adherence. This created a clear need for new riminophenazine analogs with an improved safety and tolerability profile.

This compound emerged from a lead optimization program aimed at identifying a compound with the potent anti-TB efficacy of clofazimine but with reduced potential for skin discoloration. This initiative was a collaborative effort between the Global Alliance for TB Drug Development (TB Alliance) and the Institute of Materia Medica, Chinese Academy of Medical Sciences & Peking Union Medical College (IMM, CAMS & PUMC) in Beijing.[1]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent in vitro activity against a panel of drug-sensitive and drug-resistant Mtb clinical isolates. The minimum inhibitory concentrations (MICs) were determined using the Microplate Alamar Blue Assay (MABA).

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Mtb Strain Type | This compound MIC Range (µg/mL) | Clofazimine MIC Range (µg/mL) |

| Drug-Sensitive | <0.005 - 0.15 | 0.026 - 0.633 |

| Drug-Resistant | 0.01 - 0.2 | 0.075 - 0.844 |

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models have indicated that this compound possesses favorable properties, including a shorter half-life compared to clofazimine, which is believed to contribute to the reduced skin pigmentation. While specific Cmax and AUC values from published literature are not consistently available in tabular format, studies have reported that this compound exhibits a higher maximum concentration (Cmax) and area under the curve (AUC) compared to clofazimine at equivalent doses.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Half-life (t½) | ~41.25 hours[2] |

| Cmax | Higher than clofazimine |

| AUC | Higher than clofazimine |

In Vivo Efficacy in Murine Models

The efficacy of this compound has been evaluated in well-established murine models of TB, including BALB/c and C3HeB/FeJ mice, using a low-dose aerosol infection model. These studies have demonstrated the potent bactericidal activity of this compound, both as a monotherapy and in combination with other anti-TB drugs.

In monotherapy studies, this compound showed potent efficacy, with one study noting a 2.02 log10 CFU reduction in the lungs of BALB/c mice after 4 weeks of treatment.[3] When used in combination regimens, such as with bedaquiline (BDQ) and pyrazinamide (PZA), this compound has shown superior or similar efficacy to standard first-line and other novel regimens.[4][5] For instance, the combination of this compound, BDQ, and PZA resulted in culture-negative lungs in C3HeB/FeJ mice after 4 weeks of treatment, with no relapses at 8 weeks.[4]

Table 3: Efficacy of this compound in Murine Models of Tuberculosis

| Mouse Model | Treatment Regimen | Duration | Log10 CFU Reduction (Lungs) | Reference |

| BALB/c | This compound monotherapy | 4 weeks | 2.02 | [3] |

| C3HeB/FeJ | This compound + BDQ + PZA | 4 weeks | Culture negative | [4] |

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of clofazimine, primarily targeting the respiratory chain of M. tuberculosis. It is thought to inhibit the type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial electron transport chain.[3][6][7][8] This inhibition disrupts the electron flow, leading to a reduction in ATP synthesis and the generation of reactive oxygen species (ROS), which are toxic to the bacterial cell.

Caption: Proposed mechanism of action of this compound.

Clinical Development

Following promising preclinical results, this compound entered clinical development. A clinical trial application was approved by the Chinese FDA in November 2016, and a Phase I clinical trial was initiated in January 2018.[1]

A Phase I/IIa clinical trial (NCT04670120) was subsequently initiated to evaluate the early bactericidal activity, safety, and pharmacokinetics of pyrifazimine in patients with drug-sensitive pulmonary tuberculosis.[9] While the detailed results of this trial are not yet fully published in peer-reviewed literature, the progression of this compound to Phase IIa clinical trials indicates a favorable safety and tolerability profile in early human studies.[4]

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

The in vitro activity of this compound is determined using the MABA. A detailed protocol is as follows:

-

Two-fold serial dilutions of this compound are prepared in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis H37Rv or clinical isolates is added to each well.

-

The plates are incubated at 37°C for 7 days.

-

A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

-

The plates are re-incubated for 24 hours.

-

The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Murine Model of Tuberculosis

The in vivo efficacy of this compound is assessed using a low-dose aerosol infection model in mice.

-

BALB/c or C3HeB/FeJ mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure.

-

Treatment with this compound, comparators, or vehicle is initiated at a specified time point post-infection.

-

Drugs are administered orally, typically once daily, for a defined period (e.g., 4 or 8 weeks).

-

At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.

-

The organs are homogenized, and serial dilutions are plated on 7H11 agar.

-

Colony forming units (CFUs) are counted after incubation to determine the bacterial load.

Caption: Workflow for the murine model of tuberculosis.

Conclusion

This compound represents a significant advancement in the development of new anti-tuberculosis therapies. Its potent bactericidal activity, favorable preclinical pharmacokinetic profile, and, most importantly, reduced potential for skin discoloration make it a promising candidate to replace or supplement clofazimine in the treatment of drug-resistant tuberculosis. The ongoing clinical evaluation will provide further insights into its safety and efficacy in humans. The data and protocols presented in this guide offer a comprehensive resource for the scientific community engaged in the fight against tuberculosis.

References

- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of Mycobacterium tuberculosis Type II NADH-Dehydrogenase in Antitubercular Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting type II NADH dehydrogenase in tuberculosis treatment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

TBI-166: A Next-Generation Riminophenazine for Tuberculosis Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TBI-166, also known as pyrifazimine, is a novel, orally active riminophenazine analogue currently under clinical investigation for the treatment of tuberculosis (TB).[1][2] Developed as a successor to clofazimine (CFZ), this compound was identified through extensive medicinal chemistry efforts to retain the potent antimycobacterial activity of its parent compound while mitigating the significant skin discoloration that has limited the clinical use of clofazimine.[3][4] Preclinical and early-phase clinical studies have demonstrated that this compound exhibits more potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb) than clofazimine.[4] Furthermore, in vivo studies have shown equivalent or superior efficacy in murine models of TB, with the crucial advantage of causing less skin pigmentation.[5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound belonging to the riminophenazine class of antibiotics.[1] It is structurally an analogue of clofazimine, optimized for an improved physicochemical and pharmacokinetic profile.[3]

Chemical Name: (E)-N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine Molecular Formula: C₃₂H₃₀F₃N₅O₃[7] Molecular Weight: 589.61 g/mol [1][7]

Below is a table summarizing the key physicochemical properties of this compound, with a comparison to its parent compound, clofazimine.

| Property | This compound | Clofazimine (CFZ) | Reference(s) |

| Molecular Weight ( g/mol ) | 589.61 | 473.4 | [1] |

| LogP | 4.52 | 5.34 | |

| Half-life (t½) in mice (h) | 41.25 | 65.38 | |

| Hydrogen Bond Acceptors | 8 | Not available | [1] |

| Hydrogen Bond Donors | 1 | Not available | [1] |

| Rotatable Bonds | 8 | Not available | [1] |

Table 1: Physicochemical properties of this compound and Clofazimine.

The structural modifications from clofazimine to this compound were designed to create a compound with a superior side-effect profile, particularly concerning skin discoloration, while maintaining or enhancing anti-TB efficacy.[3]

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated, but it is believed to be similar to that of clofazimine, involving the disruption of the mycobacterial respiratory chain.[5] The proposed mechanism involves the inhibition of key pathways in oxidative phosphorylation and ATP synthesis.[5] It is hypothesized that riminophenazines like this compound interfere with the proton motive force, which is essential for generating ATP in M. tuberculosis. This disruption of energy metabolism ultimately leads to bacterial cell death. The delayed onset of bactericidal activity observed in some studies suggests a mechanism that requires time to deplete the energy reserves of the bacteria.[5]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of M. tuberculosis isolates, including drug-sensitive and drug-resistant strains. Multiple studies have consistently shown its MIC values to be lower than those of clofazimine.

| Mtb Strain Type | This compound MIC Range (µg/mL) | Clofazimine MIC Range (µg/mL) | Reference(s) |

| H37Rv (replicating) | 0.063 | 4-fold higher than this compound | [5] |

| Drug-Sensitive Clinical Isolates (n=16) | <0.005 - 0.15 | 0.026 - 0.633 | [5] |

| Drug-Resistant Clinical Isolates (n=28) | 0.01 - 0.2 | 0.075 - 0.844 | [5] |

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis.

The frequency of spontaneous resistance to this compound was found to be 2.3 x 10⁻⁷ in wild-type M. tuberculosis strains.[5] In vitro checkerboard assays assessing pharmacological interactions with other anti-TB drugs (isoniazid, rifampin, bedaquiline, pretomanid, linezolid, and pyrazinamide) showed no antagonism or synergy, indicating an indifferent relationship.[8]

In Vivo Activity in Murine Models

The efficacy of this compound has been evaluated in various murine models of tuberculosis, primarily using BALB/c and C3HeB/FeJ mice. These studies have been crucial in establishing its bactericidal and sterilizing activity.

| Murine Model | Treatment Regimen | Duration | Log₁₀ CFU Reduction vs. Control | Key Findings | Reference(s) |

| BALB/c (Acute Infection) | This compound (10-80 mg/kg) | 20 days | 2.2 - 4.2 | Dose-dependent activity observed. | |

| BALB/c (Chronic Infection) | This compound (10-80 mg/kg) | 8 weeks | 1.7 - 2.2 (at 4 weeks) | Significant bactericidal activity compared to untreated mice. | [5] |

| C3HeB/FeJ | This compound + BDQ + PZA | 4 weeks | Lungs culture-negative | Superior to HRZ and this compound+BDQ+LZD regimens. | [9][10] |

| BALB/c | This compound + BDQ + PZA | 8 weeks | <13.33% relapse | Stronger sterilizing activity compared to the BPaL regimen. | [9][10] |

| BALB/c | This compound (20 mg/kg, QD vs. TIW/BIW) | 12 weeks | ~1 log₁₀ greater with QD | Once-daily (QD) dosing is more efficacious than intermittent dosing. | [11][12] |

Table 3: Summary of In Vivo Efficacy of this compound in Murine Tuberculosis Models. (BDQ: Bedaquiline, PZA: Pyrazinamide, LZD: Linezolid, HRZ: Isoniazid+Rifampin+Pyrazinamide, BPaL: Bedaquiline+Pretomanid+Linezolid, QD: Once daily, TIW: Thrice weekly, BIW: Twice weekly).

A significant finding from these in vivo studies is that despite higher tissue accumulation compared to clofazimine, this compound results in significantly less skin and adipose tissue discoloration.[5][6]

Experimental Protocols

In Vitro MIC Determination (Microplate Alamar Blue Assay - MABA)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis is typically determined using the MABA method.

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv or clinical isolates).

-

Incubation: The microplates are incubated at 37°C for 5-7 days.

-

Colorimetric Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated for 24 hours.

-

Analysis: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

In Vivo Efficacy in Murine Aerosol Infection Model

The protocol for evaluating the in vivo efficacy of this compound generally follows these steps, as described in multiple preclinical studies.[8][9]

-

Animal Models: Specific pathogen-free female mice (e.g., BALB/c or C3HeB/FeJ, aged 6-8 weeks) are used.

-

Infection: Mice are infected via the aerosol route with a mid-log phase culture of M. tuberculosis H37Rv to achieve a target implantation of 50-100 bacilli in the lungs.

-

Treatment Initiation: Drug treatment is typically initiated 2-4 weeks post-infection. This compound and other drugs are administered by oral gavage, usually 5-6 days per week.

-

Efficacy Assessment: At specified time points (e.g., after 4 and 8 weeks of treatment), subsets of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.

-

Quantification: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are counted, and the bacterial load (log₁₀ CFU) per organ is calculated.

-

Relapse Studies: For sterilizing activity assessment, a subset of mice is held for a period (e.g., 3 months) after treatment completion, after which their organs are cultured to determine the proportion of mice with disease relapse.

Conclusion

This compound is a promising anti-tuberculosis drug candidate that has demonstrated significant advantages over its predecessor, clofazimine. Its potent in vitro and in vivo activity against drug-sensitive and drug-resistant M. tuberculosis, combined with a markedly improved safety profile regarding skin discoloration, positions it as a valuable component for future short, effective, and all-oral TB treatment regimens. Ongoing and future clinical trials will be critical in fully defining its role in the clinical management of tuberculosis.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 4. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biocat.com [biocat.com]

- 8. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

TBI-166: A Next-Generation Riminophenazine Analogue for Tuberculosis Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TBI-166 is a novel riminophenazine analogue, developed as a next-generation anti-tuberculosis (TB) agent with the aim of improving upon the therapeutic profile of clofazimine. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its potent in vitro and in vivo activity against Mycobacterium tuberculosis, its mechanism of action, and its improved safety profile, particularly with regard to skin discoloration. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising TB drug candidate.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics. Riminophenazines, such as clofazimine, are a valuable class of anti-TB drugs, but their use can be limited by adverse effects, most notably skin pigmentation. This compound, a structural analogue of clofazimine, has been designed to retain the potent antimycobacterial activity of its parent compound while exhibiting a reduced propensity for skin discoloration, offering a significant potential advantage in patient adherence and quality of life.[1][2]

In Vitro Activity of this compound

This compound demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its minimum inhibitory concentrations (MICs) are consistently lower than those of clofazimine.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Clofazimine against M. tuberculosis

| Strain Type | Number of Isolates | This compound MIC Range (µg/mL) | Clofazimine MIC Range (µg/mL) | Reference |

| Drug-Sensitive | 16 | <0.005 - 0.15 | 0.026 - 0.633 | [3] |

| Drug-Resistant | 28 | 0.01 - 0.2 | 0.075 - 0.844 | [3] |

| H37Rv | - | 0.063 | >0.25 | [3] |

In Vivo Efficacy of this compound

Preclinical studies in murine models of TB have confirmed the potent in vivo efficacy of this compound. Both acute and chronic infection models demonstrate that this compound significantly reduces the bacterial burden in the lungs.

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

| Mouse Model | Infection Type | Treatment Dose (mg/kg) | Treatment Duration | Log10 CFU Reduction in Lungs (vs. Untreated) | Reference |

| BALB/c | Acute | 10, 20, 40, 80 | 20 days | 2.2 - 4.2 | [3] |

| BALB/c | Chronic | 20 | 8 weeks | ~2.5 | [4] |

| C3HeB/FeJ | Chronic | 20 (in combination) | 4 weeks | Lungs culture-negative | [1][5] |

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of clofazimine, involving the mycobacterial respiratory chain. It is thought to be a prodrug that is reduced by the type II NADH dehydrogenase (NDH-2). This reduction leads to the generation of reactive oxygen species (ROS), which are toxic to the bacteria. Additionally, there is evidence to suggest that riminophenazines may interfere with ATP synthesis.[6][7]

Caption: Proposed mechanism of action of this compound.

Structure-Activity Relationship and Reduced Skin Pigmentation

This compound was developed through a systematic structure-activity relationship (SAR) study of over 500 clofazimine analogues. The goal was to identify compounds with improved physicochemical properties, particularly lower lipophilicity, which is associated with reduced tissue accumulation and skin discoloration. This compound has a lower logP value (4.52) compared to clofazimine (5.34), which is believed to contribute to its reduced potential for causing skin pigmentation, a significant advantage for patient compliance.[3][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A detailed protocol for determining the MIC of this compound against M. tuberculosis is provided below.

Caption: Workflow for MIC determination of this compound.

Protocol Details:

-

Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Inoculum Preparation: The bacterial culture is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microplate wells.

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well plate to achieve the desired concentration range.

-

Incubation: The inoculated plates are sealed and incubated at 37°C in a humidified incubator.

-

Viability Assessment: After the initial incubation period, a resazurin solution is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.

-

MIC Reading: The MIC is read as the lowest concentration of this compound that shows no color change from blue to pink.

Murine Model of Tuberculosis Infection

The efficacy of this compound is evaluated in mouse models that mimic human TB infection.

Caption: Workflow for in vivo efficacy testing of this compound.

Protocol Details:

-

Aerosol Infection: Mice are placed in a whole-body inhalation exposure system and exposed to an aerosol of M. tuberculosis generated from a liquid culture. The system is calibrated to deliver a low dose of bacteria to the lungs.

-

Drug Administration: this compound is typically formulated in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage.

-

CFU Enumeration: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized in phosphate-buffered saline with 0.05% Tween 80. Serial dilutions of the homogenate are plated on Middlebrook 7H11 agar plates supplemented with OADC. The plates are incubated at 37°C, and colonies are counted after 3-4 weeks.[9][10]

Macrophage Infection Assay

To assess the intracellular activity of this compound, in vitro macrophage infection models are utilized.[11][12]

Protocol Details:

-

Cell Culture: A macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages are seeded in tissue culture plates.

-

Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.

-

Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and the cells are treated with various concentrations of this compound.

-

Lysis and CFU Enumeration: At different time points, the infected macrophages are lysed with a gentle detergent (e.g., saponin) to release intracellular bacteria. The lysate is then serially diluted and plated on 7H11 agar to determine the number of viable intracellular bacteria.

Conclusion

This compound represents a significant advancement in the development of riminophenazine-based therapies for tuberculosis. Its potent bactericidal activity against drug-sensitive and -resistant M. tuberculosis, coupled with a favorable safety profile characterized by reduced skin pigmentation, makes it a highly promising candidate for inclusion in future TB treatment regimens. The data and protocols presented in this guide are intended to facilitate further research into the clinical potential of this compound.

References

- 1. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of TBI-166: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TBI-166 is a novel, orally active riminophenazine analogue emerging as a promising next-generation anti-tuberculosis agent.[1] Developed as a successor to clofazimine (CFZ), this compound exhibits a superior pharmacological profile characterized by enhanced potency against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis), equivalent in vivo efficacy to CFZ, and a significantly reduced potential for the skin discoloration that commonly limits CFZ's clinical use.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental methodologies for its evaluation.

Mechanism of Action

While the precise molecular targets of this compound are not fully elucidated, its mechanism of action is believed to be similar to that of other riminophenazine compounds, primarily involving the disruption of mycobacterial respiration and energy metabolism.[2][4] It is hypothesized that this compound interferes with the oxidative phosphorylation pathway and inhibits ATP synthesis, crucial processes for the survival of M. tuberculosis.[4] This multi-targeted activity may contribute to its efficacy against drug-resistant strains.

In Vitro Pharmacological Profile

This compound demonstrates potent in vitro activity against a range of M. tuberculosis strains, including those resistant to standard anti-tubercular drugs.

Minimum Inhibitory Concentrations (MICs)

The MIC of this compound is consistently lower than that of CFZ, indicating higher potency.

| Strain/Isolate Type | This compound MIC Range (µg/mL) | Clofazimine (CFZ) MIC Range (µg/mL) | Reference |

| M. tuberculosis H37Rv | 0.063 | 0.25 | [2] |

| Drug-Sensitive Clinical Isolates (n=16) | <0.005 - 0.15 | 0.026 - 0.633 | [2] |

| Drug-Resistant Clinical Isolates (n=28) | 0.01 - 0.2 | 0.075 - 0.844 | [2] |

Activity Against Intracellular M. tuberculosis

This compound effectively inhibits the growth of M. tuberculosis residing within macrophages, an essential characteristic for an anti-tubercular agent. Its intracellular activity is comparable to that of CFZ.[2]

Frequency of Spontaneous Resistance

The spontaneous resistance frequency for this compound is low, suggesting a robust barrier to the development of resistance.

| Parameter | Value | Reference |

| Frequency of Spontaneous Resistance | 2.3 x 10⁻⁷ | [2] |

In Vivo Pharmacological Profile

In vivo studies in murine models of tuberculosis confirm the potent anti-mycobacterial activity of this compound.

Efficacy in Murine Tuberculosis Models

This compound demonstrates dose-dependent bactericidal activity in both acute and chronic mouse infection models, leading to a significant reduction in bacterial load in the lungs.

| Mouse Model | Dose (mg/kg) | Treatment Duration | Log₁₀ CFU Reduction in Lungs (vs. Untreated) | Reference |

| Acute Infection | 20 | 3 weeks | Superior to 20 mg/kg CFZ | [2] |

| Chronic Infection | 10 - 80 | 4 weeks | 1.7 - 2.2 | [2] |

| Chronic Infection | 10 - 80 | 8 weeks | Continued decline | [2] |

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile, with a key advantage of reduced skin accumulation compared to CFZ.

| Parameter | This compound | Clofazimine (CFZ) | Reference |

| Half-life (t₁/₂) | ~41.25 hours | ~65.38 hours | [2] |

| Lipophilicity (logP) | 4.52 | 5.34 | [2] |

| Tissue Accumulation | Higher than CFZ in tested tissues | Lower than this compound in tested tissues | [2] |

| Skin Discoloration | Significantly less than CFZ | Pronounced | [2] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are based on descriptions in the cited literature.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is used to determine the MIC of this compound against M. tuberculosis.

Protocol:

-

Prepare serial twofold dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

Determine the MIC as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[5]

In Vivo Efficacy Testing: Murine Aerosol Infection Model

This model is used to evaluate the in vivo bactericidal activity of this compound.

Protocol:

-

Infect BALB/c or C3HeB/FeJ mice with a low-dose aerosol of M. tuberculosis H37Rv using an inhalation exposure system.

-

Allow the infection to establish for a period of 2 to 4 weeks to develop a chronic infection.

-

Administer this compound orally at various dosages daily or intermittently for a specified duration (e.g., 4-8 weeks).

-

At designated time points, sacrifice the mice and aseptically remove the lungs.

-

Homogenize the lung tissue in a suitable buffer.

-

Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Enumerate the colony-forming units (CFU) to determine the bacterial load in the lungs and assess the efficacy of this compound.[6]

Conclusion

This compound represents a significant advancement in the development of new anti-tuberculosis therapies. Its potent in vitro and in vivo activity against both drug-sensitive and drug-resistant M. tuberculosis, coupled with a favorable pharmacokinetic profile and a reduced propensity for skin discoloration, positions it as a strong candidate for further clinical development. The data presented in this guide underscore the potential of this compound to contribute to shorter, safer, and more effective treatment regimens for tuberculosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

TBI-166: A Preclinical Technical Guide for the Treatment of Drug-Susceptible Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a global health crisis, necessitating the development of novel, effective, and safer therapeutic agents. TBI-166, also known as Pyrifazimine, is a promising anti-tuberculosis agent belonging to the riminophenazine class of compounds.[1] It is a structural analogue of clofazimine (CFZ), a drug repurposed for treating multidrug-resistant TB (MDR-TB).[2] this compound was developed to retain the potent antimycobacterial activity of clofazimine while mitigating its significant side effect of skin discoloration, which often leads to patient non-adherence.[1][2]

Developed through a lead optimization program, this compound exhibits improved physicochemical and pharmacokinetic properties compared to its parent compound.[1] Preclinical studies have demonstrated its potent bactericidal and sterilizing activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) in vitro and in murine models.[3][4] this compound has progressed to Phase I and Phase IIa clinical trials in China to evaluate its safety, tolerability, and early bactericidal activity.[4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound for the treatment of drug-susceptible TB.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated but is believed to be similar to that of other riminophenazines. The proposed mechanism involves a multi-pronged attack on M. tuberculosis. It is thought to primarily interfere with the bacterial respiratory chain. This compound is likely reduced by the type II NADH dehydrogenase (NDH-2), which then auto-oxidizes to produce reactive oxygen species (ROS). This intracellular redox cycling leads to a buildup of toxic ROS, causing damage to cellular components and ultimately leading to bacterial cell death. Additionally, it is suggested that riminophenazines can disrupt membrane function and ion transport, further contributing to their antimycobacterial effect.

Caption: Hypothesized mechanism of action for this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity against both replicating and non-replicating M. tuberculosis. Its minimum inhibitory concentration (MIC) is consistently lower than that of clofazimine against both drug-sensitive and drug-resistant clinical isolates.[3]

| Parameter | M. tuberculosis H37Rv | Drug-Sensitive Clinical Isolates (n=16) | Drug-Resistant Clinical Isolates (n=28) | Reference |

| This compound MIC (µg/mL) | 0.063 | <0.005 - 0.15 | 0.01 - 0.2 | [3] |

| Clofazimine MIC (µg/mL) | >0.25 | 0.026 - 0.633 | 0.075 - 0.844 | [3] |

| Frequency of Spontaneous Resistance | 2.3 x 10⁻⁷ | Not Reported | Not Reported | [3] |

Table 1: In Vitro Activity of this compound against M. tuberculosis.

In Vivo Efficacy in Murine Models

The efficacy of this compound has been evaluated in various murine models of tuberculosis, including both acute and chronic infection models using BALB/c and C3HeB/FeJ mice. These studies assess the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleen.

Monotherapy: In a chronic infection model, this compound demonstrated dose-dependent bactericidal activity.[3] After 4 weeks of monotherapy in BALB/c mice, this compound at 20 mg/kg showed the most potent efficacy among several anti-TB drugs tested, with a 2.02 log₁₀ CFU reduction in the lungs compared to the vehicle group.[5]

| Treatment Group (Dose) | Duration | Mean Log₁₀ CFU Reduction (Lungs) vs. Untreated | Mouse Strain | Reference |

| This compound (10 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |

| This compound (20 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |

| This compound (40 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |

| This compound (80 mg/kg) | 8 weeks | Significant (P < 0.001) | BALB/c | [3] |

| Clofazimine (20 mg/kg) | 8 weeks | Comparable to this compound (40 & 80 mg/kg) | BALB/c | [3] |

| This compound (20 mg/kg) | 4 weeks | 2.02 | BALB/c | [5] |

Table 2: In Vivo Monotherapy Efficacy of this compound in Murine Chronic TB Infection Model.

Combination Therapy: this compound has shown significant promise in combination regimens. Studies have evaluated its synergistic or additive effects with other anti-TB drugs, demonstrating the potential to shorten treatment duration.

| Treatment Regimen | Duration | Outcome in Lungs (BALB/c mice) | Reference |

| This compound + BDQ + LZD | 4 weeks | Most potent regimen; 3 of 6 mice culture-negative. | [5] |

| This compound + BDQ | 8 weeks | All mice culture-negative. | [5] |

| This compound + PZA | 8 weeks | All mice culture-negative. | [5] |

| This compound + BDQ + PZA | 4 weeks | Lungs culture-negative. | [4][6] |

| This compound + BDQ + PZA | 8 weeks | No relapse after 12 weeks post-treatment. | [4][6] |

Table 3: Efficacy of this compound-Containing Combination Regimens in BALB/c and C3HeB/FeJ Mice. (BDQ: Bedaquiline, LZD: Linezolid, PZA: Pyrazinamide).

Pharmacokinetics and Safety Profile

A key advantage of this compound is its improved safety profile concerning skin discoloration. Despite higher tissue accumulation compared to clofazimine, this compound causes significantly less pigmentation.[3]

| Parameter | This compound | Clofazimine | Reference |

| Half-life (t₁/₂, mice) | ~41.25 - 45 hours | ~65 hours | [3][7] |

| Lipophilicity (logP) | 4.52 | 5.34 | [3][7] |

| Tissue Accumulation | Higher | Lower | [3] |

| Skin Discoloration | Significantly less | Pronounced | [3] |

Table 4: Comparative Pharmacokinetic and Safety Parameters of this compound and Clofazimine in Mice.

Experimental Protocols

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv.

Materials:

-

Sterile 96-well microplates

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis H37Rv culture

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Sterile deionized water

-

Parafilm

Procedure:

-

Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.

-

Drug Dilution:

-

Add 100 µL of supplemented 7H9 broth to wells in columns 2 through 11.

-

Add 100 µL of the highest concentration of this compound solution to the wells in column 2.

-

Perform a serial 2-fold dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process through column 10. Discard 100 µL from column 10.

-

Column 11 serves as the drug-free growth control.

-

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth to achieve the final inoculum concentration.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to all test wells (columns 2-11), resulting in a final volume of 200 µL per well.

-

Incubation: Seal the plates with Parafilm and incubate at 37°C for 7 days.

-

Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Final Incubation and Reading: Re-seal the plates and incubate for another 24 hours at 37°C.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

In Vivo Efficacy: Murine Model of Chronic Tuberculosis

This protocol describes a representative workflow for evaluating the efficacy of this compound in a BALB/c mouse model of chronic TB infection.

Caption: Workflow for a murine model of chronic TB chemotherapy.

Procedure:

-

Infection:

-

Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with M. tuberculosis H37Rv. The inhalation exposure system is calibrated to deliver approximately 50-100 CFU to the lungs of each mouse.

-

A subset of mice is sacrificed 24 hours post-infection to confirm the initial bacterial implantation load.

-

-

Establishment of Chronic Infection:

-

Infected mice are housed in a BSL-3 facility and monitored. The infection is allowed to establish for 4-6 weeks, at which point it is considered chronic.

-

-

Treatment:

-

At the start of therapy (Day 0), mice are randomized into different treatment groups (e.g., vehicle control, this compound at various doses, combination regimens, positive control like the standard HRZ regimen).

-

Drugs are administered, typically by oral gavage, 5 days per week for the specified duration (e.g., 4, 8, or 12 weeks).

-

-

Evaluation of Bacterial Load:

-

At designated time points (e.g., before treatment, and after 4 and 8 weeks of therapy), a cohort of mice from each group is euthanized.

-

Lungs and spleens are aseptically harvested, homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates supplemented with OADC.

-

Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted.

-

-

Data Analysis:

-

The number of CFUs per organ is calculated and converted to a log₁₀ scale. The efficacy of the treatment is determined by comparing the mean log₁₀ CFU counts of the treated groups to the vehicle control group.

-

Conclusion and Future Directions

The preclinical data for this compound are highly encouraging, positioning it as a strong candidate for the treatment of drug-susceptible and drug-resistant tuberculosis. Its potent in vitro and in vivo activity, combined with a significantly improved safety profile regarding skin discoloration, addresses a critical limitation of its predecessor, clofazimine.[1][3] The efficacy of this compound in combination regimens, particularly with bedaquiline and pyrazinamide, suggests its potential inclusion in novel, shorter, and all-oral treatment regimens.[4][6]

The progression of this compound into clinical development is a crucial next step. Data from the ongoing Phase I and Phase IIa trials will be vital to confirm its safety, establish its pharmacokinetic profile in humans, and provide initial evidence of its bactericidal activity in TB patients.[5][8] Further research should also continue to explore its synergistic potential with other new and repurposed anti-TB drugs to optimize future treatment strategies. If successful in clinical trials, this compound could become a cornerstone of future TB therapy, offering a more tolerable and effective treatment option for patients worldwide.

References

- 1. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 2. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of Clofazimine and this compound against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

TBI-166: A Technical Deep Dive into its Efficacy Against Non-Tuberculous Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a growing global health concern, with infections being notoriously difficult to treat due to the intrinsic resistance of many NTM species to a wide range of antibiotics. The riminophenazine class of drugs, which includes clofazimine, has shown promise in treating mycobacterial infections. TBI-166, a novel riminophenazine analogue, is being investigated as a potential therapeutic agent against both Mycobacterium tuberculosis and NTM. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against NTM, including available quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Efficacy of this compound against Non-Tuberculous Mycobacteria

The in vitro activity of this compound against several NTM species has been evaluated, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of its potency. The available data is summarized in the table below, alongside comparative data for clofazimine (CFZ).

| Mycobacterial Species | This compound MIC (µg/mL) | Clofazimine (CFZ) MIC (µg/mL) | Reference |

| Mycobacterium kansasii | 0.183 | 1.776 | [1] |

| Mycobacterium fortuitum | 0.688 | 0.276 | [1] |

| Mycobacterium scrofulaceum | 1.49 | 0.292 | [1] |

Note: Data on the efficacy of this compound against other clinically significant NTM species, such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus, are not yet available in the public domain.

Experimental Protocols

The following section details the methodologies for determining the in vitro susceptibility of non-tuberculous mycobacteria to this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established methods for NTM susceptibility testing and the specific details provided in studies on this compound.

1. Preparation of Mycobacterial Inoculum: a. NTM strains are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar, and incubated under optimal conditions for the specific species. b. A suspension of the mycobacteria is prepared in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 to a turbidity equivalent to a 1.0 McFarland standard. c. The suspension is then diluted 1:20 in the same broth to achieve the final inoculum concentration.

2. Preparation of this compound and Control Drugs: a. A stock solution of this compound is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO). b. Serial two-fold dilutions of this compound are prepared in 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested. c. Clofazimine can be used as a comparator drug and prepared in a similar manner.

3. Microplate Assay: a. 100 µL of the appropriate drug dilution is added to each well of the 96-well plate. b. 100 µL of the prepared mycobacterial inoculum is then added to each well. c. Control wells are included: i. Drug-free control (mycobacterial inoculum in broth only). ii. Sterility control (broth only). d. The microplate is sealed and incubated at the optimal temperature for the specific NTM species for a designated period (typically 3-7 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria).

4. Addition of Alamar Blue and Reading of Results: a. After the initial incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. b. The plate is re-incubated for 16-24 hours. c. A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. d. The MIC is defined as the lowest concentration of this compound that prevents this color change.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental workflow, the following diagrams have been generated.

Caption: Proposed mechanism of action of this compound against mycobacteria.

Caption: Experimental workflow for MIC determination using MABA.

Discussion and Future Directions

The available data indicates that this compound is a potent antimicrobial agent against certain species of non-tuberculous mycobacteria, with notable activity against M. kansasii.[1] The proposed mechanism of action, analogous to that of clofazimine, involves the disruption of the mycobacterial respiratory chain and the generation of reactive oxygen species, leading to cellular damage.

A significant gap in the current knowledge is the lack of efficacy data for this compound against some of the most common and clinically challenging NTM species, including the Mycobacterium avium complex (MAC) and Mycobacterium abscessus. Further in vitro and in vivo studies are crucial to determine the potential clinical utility of this compound for treating infections caused by these organisms.

Future research should focus on:

-

Expanding the in vitro susceptibility testing of this compound against a broader panel of clinical NTM isolates.

-

Investigating the efficacy of this compound in in vivo models of NTM infection.

-

Elucidating the precise molecular interactions of this compound with its mycobacterial targets.

-

Exploring potential synergistic interactions of this compound with other anti-NTM drugs.

This technical guide provides a foundational understanding of this compound's potential as a therapeutic agent against NTM. As more research becomes available, a clearer picture of its role in the clinical management of NTM infections will emerge.

References

In Vitro Early Bactericidal Activity of TBI-166: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro early bactericidal activity of TBI-166, a novel riminophenazine analogue. This compound has demonstrated potent antimycobacterial properties and is being investigated as a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant strains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Findings: In Vitro Potency of this compound

This compound consistently exhibits superior in vitro activity against Mycobacterium tuberculosis when compared to the parent compound, clofazimine (CFZ). Its potency is evident from its low Minimum Inhibitory Concentrations (MICs) against both drug-sensitive and drug-resistant clinical isolates.

Minimum Inhibitory Concentration (MIC) Data

The MIC of this compound against the reference strain M. tuberculosis H37Rv is four-fold lower than that of clofazimine.[1] This enhanced activity extends to a range of clinical isolates, as detailed in the tables below.

Table 1: In Vitro MIC of this compound against Drug-Sensitive M. tuberculosis Clinical Isolates [1]

| Parameter | This compound | Clofazimine (CFZ) |

| MIC Range (µg/mL) | <0.005 - 0.15 | 0.026 - 0.633 |

Table 2: In Vitro MIC of this compound against Drug-Resistant M. tuberculosis Clinical Isolates [1]

| Parameter | This compound | Clofazimine (CFZ) |

| MIC Range (µg/mL) | 0.01 - 0.2 | 0.075 - 0.844 |

Table 3: In Vitro MIC of this compound and Other Anti-TB Drugs against M. tuberculosis H37Rv [2]

| Drug | MIC (µg/mL) |

| This compound | 0.06 |

| Isoniazid (INH) | 0.05 |

| Rifampin (RFP) | 0.05 |

| Bedaquiline (BDQ) | 0.04 |

| Pretomanid (PMD) | 0.07 |

| Linezolid (LZD) | 0.3 |

Intracellular Activity

This compound has also demonstrated efficacy against M. tuberculosis residing within macrophages, a critical aspect of anti-TB drug activity. In an assay using J774A.1 cells infected with M. tuberculosis H37Rv, this compound showed dose-dependent bactericidal activity, achieving a 1.13 log10 reduction in colony-forming units (CFU) at a concentration of 1 µg/mL after three days of incubation.[3]

Early Bactericidal Activity: In Vitro vs. In Vivo

While this compound shows potent in vitro inhibitory activity, studies in murine models of chronic TB infection indicate that it does not exhibit significant early bactericidal activity (EBA) within the first two weeks of treatment.[3] This delayed onset of bactericidal effect in vivo is a known characteristic of riminophenazine compounds. The in vitro early bactericidal activity, typically assessed through time-kill kinetics, demonstrates a time-dependent killing of M. tuberculosis.[3] However, specific quantitative data on the in vitro Minimum Bactericidal Concentration (MBC) and detailed time-kill curves for this compound are not extensively reported in the reviewed literature.

Proposed Mechanism of Action

The bactericidal activity of this compound, like other riminophenazines, is believed to be mediated by the generation of reactive oxygen species (ROS). This process is initiated by the reduction of this compound by the type 2 NADH:quinone oxidoreductase (NDH-2) enzyme in the mycobacterial electron transport chain. The subsequent reoxidation of the reduced this compound by oxygen leads to the formation of superoxide, which is then converted to other bactericidal ROS, including hydrogen peroxide. This oxidative stress disrupts cellular functions and leads to bacterial cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the microplate Alamar Blue assay (MABA). This method provides a colorimetric readout to assess bacterial viability.

Protocol Steps:

-

Preparation of Inoculum: M. tuberculosis is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth, to mid-log phase. The culture is then diluted to a standardized concentration.

-

Drug Dilution: this compound is serially diluted in duplicate in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized M. tuberculosis suspension. Control wells containing no drug are included.

-

Incubation: The plates are incubated at 37°C for a defined period, typically 7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

-

Second Incubation: The plates are re-incubated for 12-24 hours to allow for color development.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

Determination of Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Protocol Steps:

-

Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared in a suitable broth medium.

-

Drug Exposure: The bacterial suspension is exposed to various concentrations of this compound (typically multiples of the MIC) and a drug-free control.

-

Incubation and Sampling: The cultures are incubated at 37°C, and aliquots are removed at predetermined time points (e.g., 0, 2, 4, and 7 days).

-

Viability Assessment: The collected aliquots are serially diluted and plated onto solid agar medium (e.g., Middlebrook 7H11).

-

Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.

-

Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration to generate time-kill curves. The MBC is determined as the lowest concentration that produces a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

Conclusion

This compound is a potent anti-mycobacterial agent with in vitro activity that surpasses that of clofazimine against both drug-sensitive and drug-resistant M. tuberculosis. Its mechanism of action, involving the generation of reactive oxygen species, provides a solid basis for its bactericidal effects. While in vivo studies suggest a delayed onset of bactericidal activity, its time-dependent killing in vitro underscores its potential as a valuable component in future tuberculosis treatment regimens. Further studies are warranted to fully elucidate its in vitro early bactericidal kinetics and to establish its Minimum Bactericidal Concentration against a broader range of clinical isolates.

References

- 1. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

TBI-166: A Technical Guide to its Potential Targets in Mycobacterial Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

TBI-166 is a next-generation riminophenazine analogue being developed as a potent anti-tuberculosis (TB) agent.[1][2] Derived from clofazimine, this compound exhibits superior bactericidal activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb), with the significant advantage of causing less skin discoloration.[3][4] Its primary mechanism of action is the targeted disruption of mycobacterial bioenergetics, specifically by interfering with the electron transport chain (ETC). This document provides a detailed overview of the known and putative targets of this compound within mycobacterial metabolism, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

The Core Target: Mycobacterial Respiratory Chain

The viability of M. tuberculosis is critically dependent on oxidative phosphorylation to generate ATP and maintain redox homeostasis.[5] Unlike the mitochondrial respiratory chain, the mycobacterial ETC is highly branched, providing metabolic flexibility.[6][7] The key components relevant to this compound's mechanism are the Type-II NADH dehydrogenase (NDH-2), the menaquinone/menaquinol (MK/MKH₂) pool, and the terminal oxidases (the cytochrome bcc-aa₃ supercomplex and cytochrome bd oxidase).[6][8]

The proposed mechanism for riminophenazines like this compound involves a futile redox cycle. The drug is first reduced by an electron donor, primarily NDH-2, and then spontaneously re-oxidized by molecular oxygen. This cycle generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4][8] Furthermore, this interference with electron flow disrupts the proton motive force (PMF) across the cell membrane, consequently inhibiting ATP synthesis.

Caption: Proposed mechanism of this compound targeting the mycobacterial respiratory chain.

Quantitative Assessment of this compound Activity

This compound has demonstrated potent activity against a range of mycobacterial strains, both in vitro and in preclinical animal models.

Table 1: In Vitro Activity of this compound

| Organism/Strain | Resistance Profile | MIC (μg/mL) | Reference |

| M. tuberculosis H37Rv | Drug-Sensitive | 0.063 | [9] |

| M. tuberculosis Clinical Isolates | Drug-Sensitive | 0.005 - 0.15 | [9] |

| M. kansasii | N/A | ~10x lower than Clofazimine | [4] |

| M. tuberculosis infecting J774A.1 cells | Intracellular | Dose-dependent CFU reduction | [4] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Mouse Model | Regimen | Treatment Duration | Lung Log₁₀ CFU Reduction vs. Control | Spleen Log₁₀ CFU Reduction vs. Control | Reference |

| BALB/c (Chronic) | This compound (20 mg/kg) | 8 weeks | Significant time-dependent reduction | Significant time-dependent reduction | [4] |

| BALB/c | This compound + BDQ + LZD | 4 weeks | > this compound+BDQ, this compound+PZA | Not specified | [3][10] |

| BALB/c | This compound + BDQ + PZA | 4-8 weeks | Lungs culture-negative | Spleen culture-negative | [1][11] |

| C3HeB/FeJ | This compound + BDQ + PZA | 4-8 weeks | Lungs culture-negative, no relapse | Not specified | [1][12] |

Synergistic Interactions: Targeting Oxidative Phosphorylation

A key finding is the potent synergy between this compound and other drugs targeting mycobacterial energy metabolism, particularly the F₁F₀-ATP synthase inhibitor bedaquiline (BDQ).[11] This synergy likely arises from a dual assault on oxidative phosphorylation: this compound disrupts the electron transport chain and generates ROS, while BDQ directly blocks ATP synthesis. This combination leads to a significant decrease in bacterial ATP levels and an increase in ROS, resulting in enhanced bactericidal activity.[11]

Caption: Synergistic mechanism of this compound and Bedaquiline on Mtb.

Experimental Protocols for Target Identification and Validation

The characterization of this compound and its targets relies on a combination of standardized microbiological, biochemical, and in vivo methodologies.

Minimum Inhibitory Concentration (MIC) Determination

-

Method: Microplate Alamar Blue Assay (MABA).[4]

-

Protocol:

-

Prepare two-fold serial dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculate wells with a standardized suspension of M. tuberculosis.

-

Incubate plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent and continue incubation for 24 hours.

-

Determine the MIC as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

-

Intracellular Activity Assessment

-

Method: Macrophage Infection Model.[4]

-

Protocol:

-

Culture a murine macrophage cell line (e.g., J774A.1) in appropriate media.

-

Infect macrophages with M. tuberculosis H37Rv at a specified multiplicity of infection.

-

After allowing for phagocytosis, wash cells to remove extracellular bacteria.

-

Add media containing various concentrations of this compound.

-

Incubate for 3 days.

-

Lyse the macrophages and plate serial dilutions of the lysate on 7H11 agar to enumerate surviving intracellular bacteria (CFU counting).

-

Target Validation via Resistant Mutant Generation

-

Method: Isolation and whole-genome sequencing of spontaneous resistant mutants.[4][13]

-

Protocol:

-

Plate a high-density culture of wild-type M. tuberculosis (~10⁸ CFU) onto 7H11 agar plates containing this compound at 4-8x the MIC.

-

Incubate plates for 3-4 weeks until resistant colonies appear.

-

Calculate the frequency of resistance.[4]

-

Isolate genomic DNA from resistant colonies.

-

Perform whole-genome sequencing and compare the sequences to the wild-type parent strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions in candidate target genes.

-

Biochemical Assays for Respiratory Chain Inhibition

-

Method: Inverted Membrane Vesicle (IMV) Acidification Assay.[14][15]

-

Protocol:

-

Prepare IMVs from Mycobacterium smegmatis or M. tuberculosis.

-

Add IMVs to a buffer containing a pH-sensitive fluorescent dye (e.g., ACMA).

-

To assess ETC inhibition, initiate proton pumping by adding an electron donor (e.g., succinate or NADH). Monitor the quenching of fluorescence as the vesicle interior acidifies.

-

To assess ATP synthase inhibition, use genetically modified IMVs where ATP synthase can act as a proton pump, and initiate the reaction with ATP.

-

Add this compound at various concentrations to determine its effect on the rate and extent of fluorescence quenching, allowing differentiation between ETC inhibition, ATP synthase inhibition, and non-specific membrane uncoupling.

-

Caption: Experimental workflow for identifying the molecular target of this compound.

Conclusion

This compound is a promising anti-tubercular drug candidate that targets the metabolic cornerstone of M. tuberculosis: the respiratory chain. Its primary mechanism involves the subversion of the Type-II NADH dehydrogenase (NDH-2), leading to the production of cytotoxic reactive oxygen species and the collapse of cellular energy production. The potent synergy observed with ATP synthase inhibitors like bedaquiline validates oxidative phosphorylation as a critical vulnerability in Mtb. Further elucidation of its interactions within the complex and adaptable mycobacterial respiratory network will be crucial for its successful clinical development and for designing next-generation combination therapies to combat tuberculosis.

References

- 1. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro and In Vivo Activities of the Riminophenazine this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Energetics of Respiration and Oxidative Phosphorylation in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciences.tecan.com [lifesciences.tecan.com]

- 8. Frontiers | Uncovering interactions between mycobacterial respiratory complexes to target drug-resistant Mycobacterium tuberculosis [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identifying Regimens Containing this compound, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Superior Efficacy of a this compound, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of TBI-166: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-166, also known as pyrifazimine, is a novel riminophenazine analogue under development for the treatment of tuberculosis (TB), including multidrug-resistant strains. As a structural analogue of clofazimine, this compound has been optimized to retain potent antimycobacterial activity while exhibiting an improved safety profile, most notably a reduced propensity for the skin discoloration commonly associated with clofazimine. This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology data for this compound, intended to inform researchers, scientists, and drug development professionals.

While extensive proprietary preclinical safety studies have been conducted to support its clinical development, this document is based on the limited data available in the public domain.

Acute Toxicity

The acute toxicity of this compound has been evaluated in mice, demonstrating a low potential for acute toxicity following a single high dose.

Table 1: Single-Dose Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Key Findings | Reference |

| Mouse | Oral | > 3000 | Low acute toxicity |

Repeat-Dose Toxicity

Detailed repeat-dose toxicity studies are crucial for understanding the safety profile of a drug candidate with chronic administration. While specific quantitative data from these studies on this compound are not publicly available, efficacy studies in mice involving chronic administration have reported general tolerability.

In murine models of tuberculosis, this compound was administered at doses up to 80 mg/kg for 8 weeks. These studies reported that the compound was well-tolerated, with no significant adverse effects on the general health or body weight of the animals.

Safety Pharmacology

A comprehensive safety pharmacology assessment, including cardiovascular, respiratory, and central nervous system (CNS) evaluations, is a critical component of preclinical safety testing. At present, specific data from formal safety pharmacology studies for this compound are not available in the public literature.

Genotoxicity

The genotoxic potential of a drug candidate is typically evaluated through a battery of in vitro and in vivo assays, such as the Ames test, micronucleus test, and chromosomal aberration assay. Publicly available reports on the genotoxicity of this compound have not been identified.

Reproductive and Developmental Toxicology

Studies to assess the potential effects of a new drug on fertility, embryo-fetal development, and pre- and postnatal development are essential for a complete safety profile. Information regarding the reproductive and developmental toxicology of this compound is not currently in the public domain.

Mechanism of Action and Potential for Toxicity

The mechanism of action of this compound is believed to be similar to that of other riminophenazine compounds, primarily targeting the respiratory chain of Mycobacterium tuberculosis.

Key aspects of the proposed mechanism include:

-

Inhibition of the Respiratory Chain: this compound is thought to interfere with the bacterial respiratory chain, leading to a reduction in ATP synthesis.

-

Generation of Reactive Oxygen Species (ROS): The drug may promote the production of ROS, leading to oxidative stress and damage to cellular components.

Drug-Drug Interactions: